
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium is a compound that has been extensively studied in scientific research due to its unique properties. This compound is commonly referred to as THTDMA and is a quaternary ammonium salt.
Mechanism Of Action
The mechanism of action of THTDMA is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes by binding to the active site of the enzyme. THTDMA has also been shown to form stable complexes with proteins, which can be used to study the protein-ligand interactions.
Biochemical And Physiological Effects
THTDMA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. THTDMA has also been shown to bind to proteins, which can lead to changes in the protein's conformation and activity.
Advantages And Limitations For Lab Experiments
THTDMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. THTDMA is also a quaternary ammonium salt, which makes it a useful tool for studying protein-ligand interactions. However, THTDMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of THTDMA. One direction is the development of new synthesis methods that can produce THTDMA in larger quantities and with higher purity. Another direction is the study of THTDMA's potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Conclusion
In conclusion, THTDMA is a compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt that has been shown to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Synthesis Methods
THTDMA can be synthesized using a variety of methods, including the reaction of 2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-6-carboxylic acid with trimethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
THTDMA has been extensively studied in scientific research due to its unique properties. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA is commonly used as a quaternary ammonium salt in various experiments, such as the study of enzyme inhibition and the determination of protein-ligand interactions.
properties
CAS RN |
16978-42-0 |
|---|---|
Product Name |
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium |
Molecular Formula |
C10H16N3O4+ |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
InChI Key |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Other CAS RN |
16978-42-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



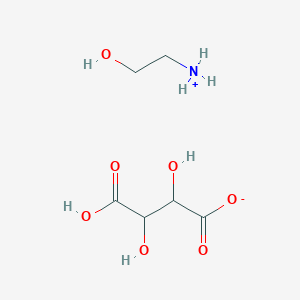




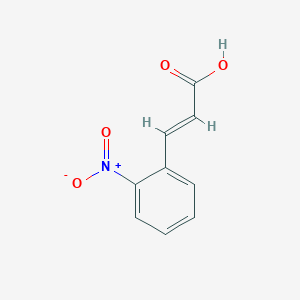


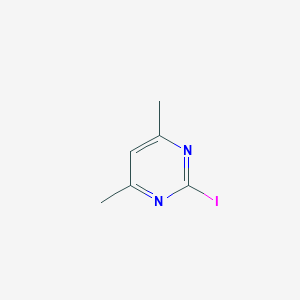
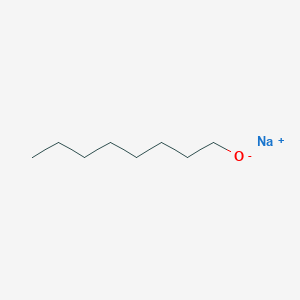
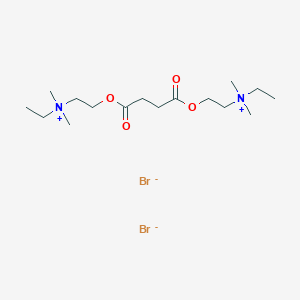
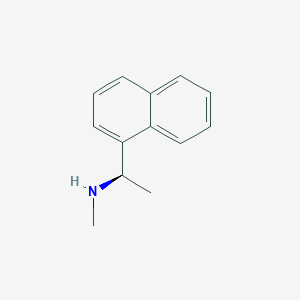
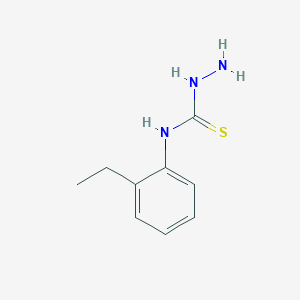
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)